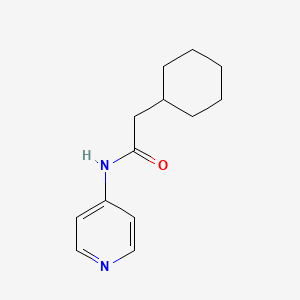![molecular formula C10H10N4 B5740012 2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole
Vue d'ensemble
Description
2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzimidazole family and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
2,4-Dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole has been a key component in the synthesis of various novel compounds. For instance, its reaction with bromine led to the production of 7-bromo derivatives through the formation of stable perbromides. This compound has demonstrated the ability to undergo exchange reactions with nucleophiles and form 2-vinyl derivatives, showcasing its versatility in chemical reactions (Kuz’menko, Divaeva, & Morkovnik, 2015).
Formation of Derivatives
The synthesis of 2-aryl(hetaryl)-4H-[1,2,4]triazolo[1,5-a]benzimidazoles involved cyclization reactions with carboxylic acid chlorides. The resulting compounds exhibited distinct spectroscopic properties, highlighting their potential as unique chemical entities (Morkovnik, Kuz’menko, Divaeva, & Borodkin, 2013).
Antimicrobial and Antifungal Properties
Antimicrobial and Antifungal Activities
Some derivatives of this compound demonstrated moderate effects against bacterial and fungal species, indicating their potential use in treating infections (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Another study synthesized various derivatives which exhibited antifungal, anti-inflammatory, and analgesic effects, further supporting the compound's applicability in medical treatments (Mohamed, Abdel-Alim, & Hussein, 2006).
Biological and Therapeutic Applications
Anticancer Agents
The structure of benzimidazole combined with triazolo-thiadiazoles and triazolo-thiadiazines showcased promising anticancer activities. In vitro studies revealed broad-spectrum anticancer effects, with certain derivatives showing significant growth inhibition, suggesting the potential of these compounds as lead compounds for developing new anticancer agents (Husain, Rashid, Shaharyar, Siddiqui, & Mishra, 2013).
Antitubercular and Antimicrobial Activities
Benzimidazole derivatives were synthesized and investigated for their biological activities, exhibiting promising antitubercular and antimicrobial activities. This indicates the potential therapeutic application of these compounds in combating tuberculosis and other microbial infections (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Propriétés
IUPAC Name |
2,4-dimethyl-[1,2,4]triazolo[1,5-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-11-10-13(2)8-5-3-4-6-9(8)14(10)12-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVNBGVBLPLUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)



![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)